molecular formula C19H20N4O2 B2887378 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380033-11-2

2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2887378
CAS No.: 2380033-11-2
M. Wt: 336.395
InChI Key: MCLFNZXMHSNQCL-UHFFFAOYSA-N
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Description

2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound featuring a piperidine ring, a pyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling through various chemical reactions such as nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

What sets 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-12-16-3-7-22-18(10-16)25-14-15-4-8-23(9-5-15)19(24)11-17-2-1-6-21-13-17/h1-3,6-7,10,13,15H,4-5,8-9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLFNZXMHSNQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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